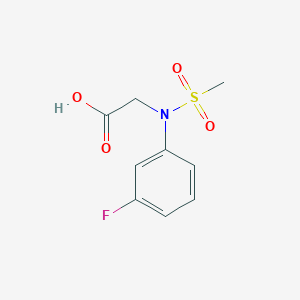

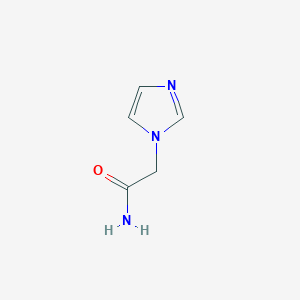

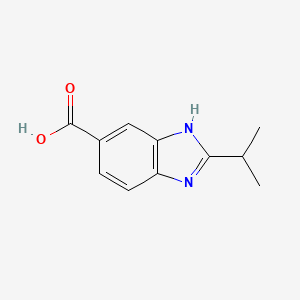

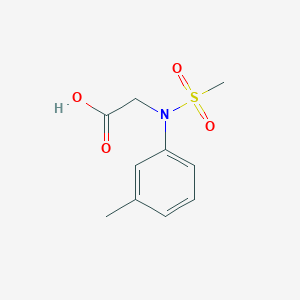

N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid is a derivative of succinamic acid, which is a part of a broader class of compounds that have been studied for various applications, including antiviral properties. Although the specific compound N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid is not directly mentioned in the provided papers, the related structures and studies give insight into the potential characteristics and applications of this compound.

Synthesis Analysis

The synthesis of related succinamic acid derivatives involves multiple steps, as seen in the synthesis of polymers from succinic diimide . The process includes esterification, conversion to acid chloride, and subsequent reactions with other compounds such as sulfanilic acid and hydrazine hydrate. These methods could potentially be adapted for the synthesis of N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid by incorporating the appropriate thiazolyl and methyl groups at the desired positions on the succinamic acid backbone.

Molecular Structure Analysis

The molecular structure of a closely related compound, N-[4-(3-methyl-3-mesityl-cyclobutyl)-thiazol-2-yl]-succinamic acid, has been characterized using various experimental methods including NMR, IR, and single-crystal X-ray diffraction . These techniques could be employed to determine the molecular structure of N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid, providing insights into its three-dimensional conformation and electronic structure.

Chemical Reactions Analysis

While the specific chemical reactions of N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid are not detailed in the provided papers, the study of related compounds suggests that these molecules could participate in reactions typical of succinamic acids. For instance, the formation of salts with 2-amino-2-thiazoline indicates the potential for N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid to engage in salt formation, which could influence its solubility and biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid can be inferred from related studies. For example, the polymers derived from succinic diimide were characterized by their melting points, FTIR spectra, and thermal properties . Similarly, the molecular electrostatic potential, frontier molecular orbitals, and Mulliken population analysis of the related compound provide a theoretical basis for predicting the reactivity and intermolecular interactions of N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid .

Applications De Recherche Scientifique

Enhancing Photodynamic Therapy

A study by Gerritsen et al. (2008) discussed pretreatments to enhance protoporphyrin IX accumulation in photodynamic therapy. While not directly related to N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid, this research indicates the potential use of chemical compounds in improving the efficacy of photodynamic therapy for skin conditions, suggesting that compounds with similar chemical structures could have applications in optimizing therapeutic outcomes (Gerritsen et al., 2008).

Bioreactors for Succinic Acid Production

Ferone et al. (2019) reviewed the design and operation of bioreactors for succinic acid production, highlighting the importance of bioprocess optimization for the economic and sustainable production of bio-based chemicals. This indicates the potential for N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid to be involved in or influence biotechnological applications, especially in the production of valuable chemicals from renewable resources (Ferone et al., 2019).

Thiazole Derivatives in Medicinal Chemistry

Sharma et al. (2019) conducted a review on thiazole derivatives, underscoring their significance in medicinal chemistry due to a wide range of biological activities. Given that N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid shares the thiazole moiety, this suggests its potential utility in drug development and therapeutic applications, particularly as a scaffold for synthesizing new compounds with antimicrobial, anticancer, and anti-inflammatory properties (Sharma et al., 2019).

Propriétés

IUPAC Name |

4-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-5-6(2)15-9(10-5)11-7(12)3-4-8(13)14/h3-4H2,1-2H3,(H,13,14)(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKCUPZVQVCDTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354807 |

Source

|

| Record name | N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid | |

CAS RN |

304459-57-2 |

Source

|

| Record name | N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)

![[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid](/img/structure/B1298965.png)